Cas no 933672-32-3 (5-IODO-2-METHOXYBENZONITRILE)

5-Iodo-2-methoxybenzonitrile is a halogenated aromatic compound featuring both methoxy and nitrile functional groups. Its molecular structure, characterized by an iodine substituent at the 5-position and a methoxy group at the 2-position, makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution processes, while the iodine atom serves as a handle for further functionalization. This compound is valued for its stability and compatibility with a range of reaction conditions, making it useful in pharmaceutical and agrochemical research for constructing complex heterocycles or fine-tuning molecular properties.
5-IODO-2-METHOXYBENZONITRILE structure
5-IODO-2-METHOXYBENZONITRILE structure
Product Name:5-IODO-2-METHOXYBENZONITRILE
CAS No:933672-32-3
MF:C8H6INO
MW:259.043814182281
MDL:MFCD02683860
CID:999597
PubChem ID:329762265
Update Time:2025-06-10

5-IODO-2-METHOXYBENZONITRILE Chemical and Physical Properties

Names and Identifiers

    • 5-IODO-2-METHOXYBENZONITRILE
    • 5-Iodo-2-methoxybenzonitrile (ACI)
    • D97696
    • DB-296194
    • 5-Iodo-2-methoxybenzonitrile, 97%
    • 933672-32-3
    • AKOS015890172
    • BS-23397
    • I0960
    • 5-Iodo-2-methoxy-benzonitrile
    • LKHLIOQZTDZHJU-UHFFFAOYSA-N
    • SCHEMBL3979962
    • MFCD02683860
    • MDL: MFCD02683860
    • Inchi: 1S/C8H6INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
    • InChI Key: LKHLIOQZTDZHJU-UHFFFAOYSA-N
    • SMILES: N#CC1C(OC)=CC=C(I)C=1

Computed Properties

  • Exact Mass: 258.94941g/mol
  • Monoisotopic Mass: 258.94941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Melting Point: 122-124 °C

5-IODO-2-METHOXYBENZONITRILE Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

5-IODO-2-METHOXYBENZONITRILE Pricemore >>

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Additional information on 5-IODO-2-METHOXYBENZONITRILE

5-IODO-2-METHOXYBENZONITRILE (CAS No. 933672-32-3): A Comprehensive Overview

5-Iodo-2-methoxybenzonitrile (CAS No. 933672-32-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 5-Iodo-2-methoxybenzonitrile.

Chemical Structure and Properties

5-Iodo-2-methoxybenzonitrile is a substituted benzonitrile with an iodine atom at the 5-position and a methoxy group at the 2-position. The molecular formula of this compound is C8H6INO2, and its molecular weight is approximately 248.04 g/mol. The presence of the iodine atom and the methoxy group imparts unique chemical properties to this molecule, making it an attractive candidate for various chemical transformations.

The iodine atom in 5-Iodo-2-methoxybenzonitrile is highly reactive and can participate in a wide range of substitution reactions, including Suzuki-Miyaura coupling, Stille coupling, and Ullmann coupling. These reactions are crucial in the synthesis of complex organic molecules and are widely used in the development of new pharmaceuticals and materials.

The methoxy group, on the other hand, provides electron-donating properties that can influence the reactivity and stability of the molecule. This group can also be easily converted to other functional groups through various chemical transformations, further expanding the utility of 5-Iodo-2-methoxybenzonitrile.

Synthesis Methods

The synthesis of 5-Iodo-2-methoxybenzonitrile has been reported using several different approaches. One common method involves the iodination of 2-methoxybenzonitrile followed by subsequent purification steps. This process typically involves treating 2-methoxybenzonitrile with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane.

An alternative approach involves the direct synthesis from 4-iodoanisole through a series of chemical transformations. This method typically starts with the conversion of 4-iodoanisole to its corresponding nitrile derivative using a suitable nitrilating agent such as copper(II) cyanide or potassium cyanide.

Applications in Medicinal Chemistry

5-Iodo-2-methoxybenzonitrile has shown promise in medicinal chemistry due to its potential as a building block for the synthesis of bioactive compounds. Recent studies have explored its use in the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In cancer research, 5-Iodo-2-methoxybenzonitrile has been used as a starting material for the synthesis of novel anticancer agents. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 5-Iodo-2-methoxybenzonitrile, which exhibited potent antiproliferative activity against several human cancer cell lines.

In neurodegenerative disorders, researchers have investigated the potential of 5-Iodo-2-methoxybenzonitrile-based compounds as modulators of key enzymes involved in disease progression. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of 5-Iodo-2-methoxybenzonitrile effectively inhibited acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Molecular Biology and Biochemical Studies

Beyond its applications in drug discovery, 5-Iodo-2-methoxybenzonitrile has also been studied for its interactions with biological systems at the molecular level. Research has focused on understanding how this compound interacts with proteins and other biomolecules to elucidate its mechanism of action.

A study published in Chemical Biology & Drug Design used computational methods to predict the binding modes of 5-Iodo-2-methoxybenzonitrile-based compounds to specific protein targets. The results provided valuable insights into the structural requirements for high-affinity binding and helped guide the design of more potent bioactive molecules.

Mechanistic Studies and Toxicity Profiles
In addition to its biological activities, it is crucial to evaluate the toxicity profiles of compounds like 5-Iodo-2-methoxybenzonitrile. Recent studies have investigated the cytotoxicity and genotoxicity of 5-Iodo-2-methoxybenzonitrile using various cell lines and model organisms. These studies have generally shown that 5-Iodo-2-methoxybenzonitrile exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its safety profile.

In conclusion, 5-Iodo-2-methoxybenzonitrile (CAS No. 933672-32-3) is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its unique chemical structure enables it to participate in a wide range of chemical reactions, making it an attractive building block for the synthesis of bioactive compounds. Ongoing research continues to uncover new applications and mechanisms, further solidifying its importance in modern scientific endeavors.

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